2-Ethyl-1,3-benzothiazole-6-carboxylic acid
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Overview
Description
2-Ethyl-1,3-benzothiazole-6-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Research by Abignente et al. (1983) investigated the synthesis of various compounds including derivatives of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and 2-methylimidazo[2,1-b]benzothiazole-3-carboxylates, leading to the creation of acids including 2-ethyl-1,3-benzothiazole-6-carboxylic acid. These compounds were evaluated for their anti-inflammatory, analgesic, and antipyretic activities, as well as ulcerogenic potential (Abignente et al., 1983).
Synthesis of Novel Compounds
Chavan and Pai (2007) synthesized a variety of compounds including this compound. Their study involved the synthesis of N-substituted-3-chloro-2-azetidinones from this acid, which were then screened for antibacterial activity against various microorganisms and antifungal activity against different fungal species (Chavan & Pai, 2007).
Synthesis of Benzothiazole Derivatives
Shafi, Rajesh, and Senthilkumar (2021) reported the synthesis of benzothiazole derivatives including this compound. They focused on creating ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylates, examining their chemical structures and biological properties, particularly their antimicrobial activity (Shafi, Rajesh, & Senthilkumar, 2021).
Application in Synthesis of Carboxylic Acids and Esters
Hussein and McGeary (2014) used ethyl (benzothiazol-2-ylsulfonyl)acetate, a compound related to this compound, for malonic ester-type syntheses of carboxylic acids and esters. Their study demonstrated a new methodology for synthesizing substituted carboxylic acids, showcasing the versatility of benzothiazole derivatives in organic synthesis (Hussein & McGeary, 2014).
Mechanism of Action
Target of Action
2-Ethyl-1,3-benzothiazole-6-carboxylic acid is a derivative of benzothiazole . . This suggests that this compound may have similar targets.
Mode of Action
Benzothiazole derivatives are known to interact with their targets through various mechanisms, including inhibition of key enzymes and interference with cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been shown to affect various pathways, including those involved in the synthesis of benzothiazoles .
Result of Action
Benzothiazole derivatives have been shown to have various biological activities, including antibacterial effects .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit significant biological activities, including anti-tubercular properties
Cellular Effects
Benzothiazole derivatives have been shown to inhibit the formation of K1 capsule in uropathogenic Escherichia coli , suggesting potential antimicrobial activity.
Properties
IUPAC Name |
2-ethyl-1,3-benzothiazole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-9-11-7-4-3-6(10(12)13)5-8(7)14-9/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVINKDREZDAEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597746 |
Source
|
Record name | 2-Ethyl-1,3-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17142-85-7 |
Source
|
Record name | 2-Ethyl-1,3-benzothiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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